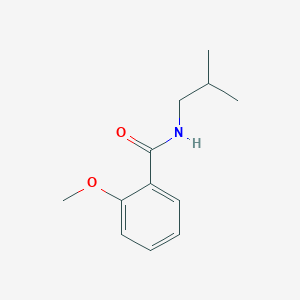
N-isobutyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-methoxybenzamide, also known as IBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IBU is a derivative of methoxybenzamide and is classified as a non-opioid analgesic. In recent years, IBU has been studied extensively for its potential use in pain management and other medical applications. In
Wirkmechanismus
The exact mechanism of action of N-isobutyl-2-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, which is involved in pain perception. This compound has also been found to modulate the activity of the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models. This compound has also been found to reduce the levels of pain-related neuropeptides in the spinal cord and brain. In addition, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-2-methoxybenzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-2-methoxybenzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of this compound. Another area of interest is the study of the long-term effects of this compound on pain perception and other physiological processes. In addition, this compound may have potential applications in the treatment of other conditions such as anxiety and depression. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been studied extensively for its potential use in pain management, neuropathic pain, migraine, and other chronic pain conditions. It has also been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential of this compound in various applications.
Synthesemethoden
The synthesis of N-isobutyl-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a white crystalline solid with a melting point of 76-78°C. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2-methoxybenzamide has been extensively studied for its potential use in pain management. It has been found to exhibit analgesic properties without the side effects associated with opioid analgesics. This compound has also been studied for its potential use in the treatment of neuropathic pain, migraine, and other chronic pain conditions. In addition, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-methoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-13-12(14)10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
PWMLCRMVXOCZCH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1OC |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)
![1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)
![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)
![3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)


![5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)